molecular formula C14H16N2O5 B2563296 4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione CAS No. 2034391-99-4

4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione

Cat. No.: B2563296
CAS No.: 2034391-99-4
M. Wt: 292.291
InChI Key: MHPLHVNDXJNNDN-UHFFFAOYSA-N
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Description

4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride derivative.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dihalide under basic conditions.

    Coupling Reactions: The final step involves coupling the furan, piperidine, and morpholine rings through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(Furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione
  • 4-[1-(Thiophene-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione
  • 4-[1-(Pyridine-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione

Uniqueness

4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. The combination of the furan, piperidine, and morpholine rings also provides a versatile scaffold for further functionalization and derivatization.

Properties

IUPAC Name

4-[1-(furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c17-12-8-21-9-13(18)16(12)11-1-4-15(5-2-11)14(19)10-3-6-20-7-10/h3,6-7,11H,1-2,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPLHVNDXJNNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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